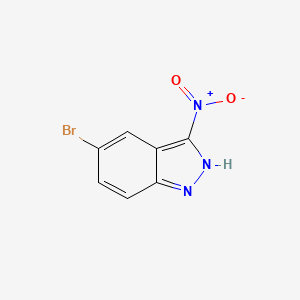

5-Bromo-3-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKAEVBTKRALDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Nitro 1h Indazole and Its Derivatives

Direct Halogenation Strategies

Direct halogenation of the indazole ring is a fundamental approach to introduce a bromine atom. The regioselectivity of this reaction is paramount and is heavily influenced by the choice of brominating agent and the reaction conditions.

Regioselective Bromination of 1H-Indazole Precursors

The introduction of a bromine atom at a specific position on the 1H-indazole ring is a critical step in the synthesis of many derivatives. Research has demonstrated that direct bromination can be achieved with high regioselectivity. For instance, the C7 position of 4-substituted 1H-indazoles has been successfully brominated in a direct and efficient manner. nih.govrsc.org This regioselectivity is often guided by the existing substituents on the indazole ring. Computational studies, such as those performed on 4-sulfonamido-1H-indazoles, have been used to predict the reactivity and regioselectivity of the bromination reaction. nih.gov In other cases, bromination can be directed to the C3 position. chim.it

Influence of Brominating Agents and Reaction Conditions

The choice of brominating agent and the reaction conditions play a crucial role in the outcome of the halogenation. N-Bromosuccinimide (NBS) is a widely employed reagent for the regioselective introduction of a bromine atom at the C3 position of the indazole system. chim.it The reaction can be carried out in various solvents such as acetonitrile, dichloromethane, chloroform (B151607), and methanol. chim.it Alternative brominating agents like dibromohydantoin (DBDMH) have also been used, particularly in ultrasound-assisted reactions, which can offer rapid and efficient bromination at the C3 position. nih.govrsc.orgresearchgate.net The use of molecular bromine (Br₂) in acetic acid is a more traditional method for preparing 3-halogenated-2H-indazoles. nih.gov The reaction temperature and the presence of catalysts or additives can also significantly impact the yield and selectivity of the bromination. For example, some methods employ visible-light photoredox catalysis in the presence of a photocatalyst like erythrosine. chim.it

| Brominating Agent | Position of Bromination | Reaction Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | C3 | Various solvents (MeCN, CH₂Cl₂, CHCl₃, MeOH) | chim.it |

| Dibromohydantoin (DBDMH) | C3 | Ultrasound-assisted | nih.govrsc.orgresearchgate.net |

| Bromine (Br₂) | C3 | Acetic acid | nih.gov |

| N-Bromosuccinimide (NBS) | C7 | On 4-substituted 1H-indazoles | nih.gov |

Nitro Group Introduction and Functionalization

The introduction and subsequent transformation of the nitro group are key steps in the synthesis of nitro-containing indazoles like 5-Bromo-3-nitro-1H-indazole.

Nitration of Indazole Derivatives

The nitration of the indazole ring is typically achieved using nitrating agents under controlled conditions. A common method involves the use of a mixture of concentrated nitric acid in sulfuric acid at low temperatures (e.g., 0–5°C). The regioselectivity of nitration is influenced by the directing effects of existing substituents on the indazole ring. For instance, a methyl group at position 6 can direct nitration to the adjacent position 5.

More recent methods have explored site-selective C-H nitration. For example, the C7 position of 2H-indazoles has been selectively nitrated using iron(III) nitrate. rsc.org Radical C3-nitration of 2H-indazoles has also been achieved using Fe(NO₃)₃ in the presence of TEMPO and oxygen. chim.it Palladium-catalyzed direct C-H nitration has been developed for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org

Reductive and Oxidative Transformations of the Nitro Moiety

The nitro group is a versatile functional group that can be readily transformed into other functionalities, expanding the synthetic utility of nitro-indazoles. Reduction of the nitro group to an amino group is a common transformation. tandfonline.com This can be achieved using various reducing agents, such as iron metal in the presence of ammonium (B1175870) chloride or anhydrous stannous chloride (SnCl₂) in different alcohols. tandfonline.comgoogle.com However, the reduction of nitroindazoles with SnCl₂ in ethanol (B145695) can sometimes lead to the formation of alkoxy-substituted aminoindazoles as byproducts. tandfonline.com

Catalytic hydrogenation is another effective method for the reduction of nitro groups. tandfonline.com The resulting amino group can then undergo further reactions, such as diazotization followed by displacement with various nucleophiles. google.com Oxidative transformations of the indazole ring itself, such as direct oxidative arylation, have also been reported, which can be influenced by the presence and position of a nitro group. researchgate.net

Multi-Step Synthesis Approaches

The synthesis of 5-Bromo-3-nitro-1H-indazole often involves a multi-step sequence. A common strategy is to first introduce the nitro group and then perform the bromination. For example, 5-nitro-1H-indazole can be used as a starting material, which is then brominated to yield 3-bromo-5-nitro-1H-indazole. google.com One patented process describes the dropwise addition of a bromine solution to a DMF solution of 5-nitro-1H-indazole to achieve this transformation with a high yield. google.com

Alternatively, a halogen can be introduced first, followed by nitration. For instance, 3-iodo-6-nitro-indazole can be prepared by reacting 6-nitroindazole (B21905) with iodine in the presence of a base. google.com The synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole involves iodination followed by nitration, where the methyl group at position 6 directs the nitration to the 5-position.

Strategies Involving Protected Indazole Intermediates (e.g., N1-Boc-Protected Analogs)

The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to control regioselectivity and improve yields during the synthesis of indazole derivatives. The N1-Boc-protected analog of 5-Bromo-3-nitro-1H-indazole serves as a versatile intermediate for further modifications. calpaclab.com

For instance, the synthesis can commence with the protection of an indazole precursor, followed by bromination and nitration, or vice-versa. The Boc group can be introduced by reacting the indazole with di-tert-butyl dicarbonate. mdpi.com This protection prevents unwanted side reactions at the N1 position during subsequent functionalization steps.

However, studies have shown that in some cases, such as the Suzuki cross-coupling of N-Boc protected 3-iodo-5-nitroindazole, the protecting group can be unexpectedly cleaved. mdpi.com For example, the vinylation of N-Boc-3-iodo-5-nitroindazole resulted in a low yield of the desired product, with the major product being the deprotected 3-iodo-5-nitro-1H-indazole. mdpi.com This suggests that the electron-withdrawing nature of the nitro group can render the N-Boc group labile under certain reaction conditions. mdpi.com

Sequential Functionalization of the Indazole Core

A primary route to 5-Bromo-3-nitro-1H-indazole involves the sequential introduction of the bromo and nitro groups onto the indazole scaffold. chim.it A common starting material is 5-nitro-1H-indazole, which can be brominated at the C3 position. google.com

A patented process describes the bromination of 5-nitro-1H-indazole using a bromine solution in N,N-dimethylformamide (DMF) to yield 3-bromo-5-nitro-1H-indazole with a high yield of 95%. google.com This method is highlighted for its mild reaction conditions and suitability for industrial production. google.com

Alternatively, bromination can be achieved using N-bromosuccinimide (NBS). chim.it The choice of solvent and reaction conditions can influence the regioselectivity of the bromination. chim.it Following bromination, nitration can be carried out, although the order of these steps can be reversed. For example, bromination of 4-nitroindazole has been reported using bromine in a mixture of acetic acid and chloroform. chim.it

Cross-Coupling Reactions for Advanced Derivatization

The bromine atom at the C5 position of 5-Bromo-3-nitro-1H-indazole provides a handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the creation of diverse molecular libraries.

Suzuki-Miyaura and Other Metal-Catalyzed Cross-Couplings at Brominated Positions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of 5-Bromo-3-nitro-1H-indazole derivatives, this reaction is frequently employed to introduce aryl or heteroaryl groups at the C5 position. researchgate.netnih.gov

These reactions are typically catalyzed by palladium complexes, such as Pd(PPh3)4 or Pd(dppf)Cl2, in the presence of a base like potassium carbonate or cesium carbonate. researchgate.netnih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields. researchgate.netnih.gov For example, the coupling of N-substituted 5-bromoindazoles with N-Boc-2-pyrroleboronic acid has been successfully achieved using Pd(dppf)Cl2 as the catalyst and K2CO3 as the base in dimethoxyethane. researchgate.net

Microwave-assisted Suzuki-Miyaura couplings have also been shown to be effective, often leading to shorter reaction times and improved yields. nih.gov Research has demonstrated the successful coupling of various aryl and heteroaryl boronic acids with 4-substituted-7-bromo-1H-indazoles, indicating the broad applicability of this method. nih.gov

Nucleophilic Substitution Reactions for Diverse Substitutions

The bromine atom on the indazole ring can be displaced by various nucleophiles, allowing for the introduction of different functional groups. ambeed.comcymitquimica.com This nucleophilic aromatic substitution (SNA) provides a pathway to a variety of derivatives. For example, amines and thiols can act as nucleophiles to form the corresponding substituted indazoles. ambeed.com

Furthermore, the nitro group on the indazole ring can activate the molecule for nucleophilic substitution of hydrogen, a less common but powerful transformation. For instance, 1-alkyl-5-nitro-1H-indazoles have been shown to react with phenylacetonitrile (B145931) in a basic methanolic solution to yield complex heterocyclic structures through a nucleophilic substitution of a hydrogen atom followed by cyclization. researchgate.net

Novel and Efficient Synthetic Routes

The development of more efficient and environmentally friendly synthetic methods is a continuous goal in organic chemistry.

One-Pot Protocols and Green Chemistry Approaches

One-pot syntheses offer significant advantages by reducing the number of purification steps, saving time, and minimizing waste. mdpi.comresearchgate.net Researchers have developed one-pot procedures for the synthesis of 1-aryl-1H-indazoles, which could potentially be adapted for derivatives like 5-Bromo-3-nitro-1H-indazole. mdpi.comresearchgate.net These methods often involve domino reactions where multiple bond-forming events occur in a single reaction vessel. mdpi.com

Green chemistry principles are also being applied to the synthesis of indazole derivatives. This includes the use of less hazardous solvents, catalytic reactions to minimize waste, and energy-efficient processes like microwave-assisted synthesis. nih.govresearchgate.net For example, performing Suzuki-Miyaura reactions in "green" solvents like cyclopentyl methyl ether has been reported for other indazole systems and represents a move towards more sustainable chemical production. researchgate.net

Interactive Data Tables

Table 1: Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazoles nih.gov

| Entry | Starting Indazole | Boronic Acid | Product | Yield (%) |

| 1 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methoxyphenylboronic acid | 8aa | 78 |

| 2 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Nitrophenylboronic acid | 8ad | 78 |

| 3 | N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide | 4-Methoxyphenylboronic acid | 8ba | 75 |

| 4 | N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide | 4-Nitrophenylboronic acid | 8bd | 75 |

| 5 | N-(7-bromo-1H-indazol-4-yl)-4-nitrobenzenesulfonamide | 4-Methoxyphenylboronic acid | 8cb | 71 |

| 6 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 3-Thienylboronic acid | 8ae | 75 |

| 7 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 2-Thienylboronic acid | 8af | 80 |

Table 2: Synthesis of 1-Aryl-3-methyl-5-nitro-1H-indazoles mdpi.com

| Entry | Aryl Group | Product | Yield (%) | Melting Point (°C) |

| 1 | 4-Methoxyphenyl | 11d | 94 | 159–160 |

| 2 | 4-Bromophenyl | 11e | 95 | 202–203 |

| 3 | 3-Chlorophenyl | 11f | 87 | 135–136 |

| 4 | 4-Chlorophenyl | 11g | 93 | 217–218 |

Nitrosation of Indoles as a Synthetic Pathway to Indazole-3-carboxaldehydes

A significant pathway for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indole (B1671886) derivatives. nih.govsmolecule.com These carboxaldehydes are valuable intermediates, as the aldehyde group can be readily converted into a variety of other functional groups, enabling the synthesis of diverse 3-substituted indazoles. smolecule.com

The transformation of indoles to indazoles via nitrosation is a complex process that can be prone to side reactions, such as the formation of dimer byproducts. researchgate.netresearchgate.net However, optimized procedures have been developed to minimize these side reactions and improve yields. A key strategy involves the reverse addition of the indole to the nitrosating mixture under slightly acidic conditions, which maintains a low concentration of the nucleophilic indole and favors the desired reaction pathway. researchgate.net

The reaction conditions have been systematically optimized using starting materials like indole and 5-bromoindole (B119039). researchgate.net For instance, the synthesis of 5-bromo-1H-indazole-3-carboxaldehyde from 5-bromoindole was investigated under various conditions to maximize the yield. researchgate.net Initial experiments at room temperature gave modest yields, but adjustments in temperature, reaction time, and the stoichiometry of reagents led to significant improvements. researchgate.netresearchgate.net

The optimized protocol generally involves the slow addition of the indole derivative to a mixture of sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) in a dimethylformamide (DMF) and water solvent system at 0 °C, followed by stirring at a higher temperature to complete the conversion. researchgate.net This method has proven effective for a range of substituted indoles, including those with electron-donating and electron-withdrawing groups. For electron-rich indoles, the reaction proceeds readily, while electron-poor indoles may require higher temperatures (50-80 °C) for full conversion. researchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of 5-Bromo-1H-indazole-3-carboxaldehyde (11b) from 5-Bromoindole (11a) via Nitrosation researchgate.netresearchgate.net

| Entry | NaNO₂ (equiv.) | HCl (equiv.) | Addition Temp. (°C) | Reaction Temp. (°C) | Time (h) | Yield (%) |

| 1 | 8 | 2.7 | Room Temp. | Room Temp. | 12 | 13 |

| 2 | 8 | 2.7 | 0 | Room Temp. | 12 | 41 |

| 3 | 8 | 2.7 | 0 | Room Temp. | 2 (addition) + 12 (reaction) | 72 |

| 4 | 4 | 2.7 | 0 | 50 | 2 (addition) + 48 (reaction) | 96 |

Yields were determined by ¹H NMR or are isolated yields as reported in the source literature.

This optimized nitrosation procedure provides a robust and high-yielding route to 1H-indazole-3-carboxaldehydes, including the 5-bromo derivative, which is a key structural component for further functionalization towards compounds like 5-Bromo-3-nitro-1H-indazole. researchgate.net

Oxidative Benzannulation and C-H Amination Routes

Alternative strategies for constructing the indazole ring system include oxidative benzannulation and intramolecular C-H amination reactions. These methods offer different approaches to creating the core heterocyclic structure and can provide access to indazoles that are difficult to synthesize via other routes. bohrium.comacs.org

Oxidative C-H Amination

One powerful method involves the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. nih.govbohrium.com This process enables the efficient synthesis of a variety of 3-substituted 1H-indazoles. bohrium.comacs.org The reaction typically starts from an appropriately substituted arylhydrazone, which undergoes cyclization through the formation of a new N-N bond and a C-N bond, facilitated by a silver(I) oxidant like silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂). acs.org

This methodology has been shown to be effective for producing indazoles with a wide array of substituents at the 3-position, including amide, ketone, ester, and even trifluoromethyl groups. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.govbohrium.com The conditions generally involve heating the arylhydrazone substrate with the silver salt, often in the presence of a copper co-catalyst, in a solvent such as 1,2-dichloroethane. acs.org

Table 2: Silver(I)-Mediated Intramolecular Oxidative C-H Amination for the Synthesis of 3-Substituted 1H-Indazoles acs.org

| Entry | Starting Hydrazone Substituent (at future 3-position) | Product | Yield (%) |

| 1 | -CO₂Me | Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate | 94 |

| 2 | -C(O)Ph | (1-(p-tolyl)-1H-indazol-3-yl)(phenyl)methanone | 85 |

| 3 | -CF₃ | 1-(p-tolyl)-3-(trifluoromethyl)-1H-indazole | 63 |

| 4 | -Ph | 3-phenyl-1-(p-tolyl)-1H-indazole | 82 |

Reactions were typically carried out with the N-aryl group of the hydrazone being p-tolyl.

Oxidative Benzannulation

Oxidative benzannulation represents another convergent strategy for indazole synthesis. A notable example is the palladium-catalyzed benzannulation of pyrazoles with internal alkynes. acs.orgnih.gov In this approach, the indazole ring is constructed by forming a new benzene (B151609) ring onto a pre-existing pyrazole (B372694) core. The reaction involves the double C-H functionalization of the pyrazole ring. acs.org

The process is typically catalyzed by a palladium salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), with a copper salt like copper(II) acetate (Cu(OAc)₂) acting as the oxidant. acs.org This method allows for the synthesis of indazoles with various substituents on the newly formed benzene ring, dictated by the choice of the alkyne coupling partner. nih.gov An alternative, related protocol utilizes 4-bromopyrazoles, which can facilitate the initial oxidative addition step in the catalytic cycle. acs.orgresearchgate.net This strategy has been used to create a library of indazoles and has been noted for its ability to generate fluorescent tetraarylindazole derivatives. acs.org These benzannulation reactions provide a powerful tool for accessing complex, poly-substituted indazole structures. mdpi.comresearchgate.net

Reaction Mechanisms and Reactivity Studies of 5 Bromo 3 Nitro 1h Indazole

Influence of Bromine and Nitro Substituents on Indazole Reactivity

The reactivity of the indazole ring is significantly influenced by the electronic properties of its substituents. In 5-Bromo-3-nitro-1H-indazole, the bromine atom at the C5 position and the nitro group at the C3 position play crucial roles in dictating the molecule's chemical behavior.

The bromine and nitro groups are both electron-withdrawing, which deactivates the indazole ring towards electrophilic substitution. The nitro group, in particular, has a strong deactivating effect due to its potent electron-withdrawing nature. This altered electronic landscape affects the reactivity in electrophilic substitution reactions. The bromine at C6 and the nitro group at C4 in 6-Bromo-4-nitro-1H-indazole also demonstrate these deactivating effects.

The fused aromatic system of the indazole core allows for π-π stacking interactions, a feature relevant in material science and drug design. The presence of the bromine atom and the nitro group modifies the electron distribution within this system, influencing these interactions.

The electron-withdrawing nature of the bromo and nitro substituents generally makes the indazole ring less susceptible to electrophilic attack. However, these substituents also direct incoming electrophiles to specific positions. For instance, the methoxy (B1213986) group at C5 in 6-Bromo-5-methoxy-1H-indazole directs electrophilic substitution to the C4 and C7 positions through resonance effects. While specific directive effects for 5-Bromo-3-nitro-1H-indazole are not detailed in the provided results, the general principles of electrophilic aromatic substitution suggest that the electron-poor nature of the ring would necessitate harsh reaction conditions for such transformations.

Conversely, the bromine atom itself can be a site for chemical modification. It can undergo nucleophilic substitution or participate in cross-coupling reactions like Suzuki or Stille coupling to form biaryl compounds. ambeed.com The bromine atom can also be reduced to form the corresponding bromide or substituted indazole. ambeed.com Furthermore, the indazole ring can undergo additional halogenation reactions. ambeed.com

Electronic Effects and Resonance Contributions

Intramolecular Cyclization Pathways

Indazole derivatives can be synthesized through various intramolecular cyclization reactions. One common method involves the palladium-catalyzed intramolecular amination of aryl halides. researchgate.net For example, the cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones can produce 1-aryl-1H-indazoles. researchgate.net Another approach is the reductive cyclization of o-nitro-ketoximes. researchgate.net Silver(I)-mediated intramolecular oxidative C-H bond amination is another efficient method for constructing 1H-indazoles. acs.org Additionally, intramolecular cyclization of 1-(2,4-dibromo-5-nitro-1H-imidazol-1-yl)propan-2-ol can lead to the formation of a dihydroimidazo[2,1-b]oxazole ring system. grafiati.com The synthesis of 5-Bromo-1H-indazol-3-amine can also involve an intramolecular cyclization to form the indazole core.

Tautomerism and Regioisomeric Considerations

Indazoles can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer due to the latter's quinoidal structure, which results in a loss of aromaticity. beilstein-journals.orgresearchgate.netresearchgate.net Theoretical calculations have estimated the energy difference between the 1H and 2H tautomers of unsubstituted indazole to be between 3.6 and 5.3 kcal/mol in the gas phase, favoring the 1H form. researchgate.net For indazole itself, MP2/6-31G** calculations show the 1H-tautomer to be 15 kJ·mol⁻¹ (approximately 3.6 kcal/mol) more stable than the 2H tautomer. nih.gov

However, the relative stability can be influenced by substituents. researchgate.net While in most cases the 1H-tautomer is more stable, certain substitution patterns can favor the 2H-tautomer. researchgate.net The stability of the 2H-tautomer can be enhanced through the formation of stable centrosymmetric dimers via intermolecular hydrogen bonds, as observed in some 3-substituted indazoles. nih.gov In some cases, the 2H tautomer can be stabilized by a strong intramolecular hydrogen bond. nih.gov

Table 1: Calculated Relative Energies of Indazole Tautomers

| Compound | Method | Energy Difference (kcal/mol) (1H more stable) | Reference |

|---|---|---|---|

| Indazole | MP2 | 3.6 | researchgate.net |

| Indazole | B3LYP | 5.3 | researchgate.net |

| Indazole | MP2/6-31G** | 3.6 (15 kJ/mol) | nih.gov |

| Indazole | MP2/cc-pVTZ | 3.2 (13.6 kJ/mol) | researchgate.net |

| Indazole | B3LYP/6-31G* | 5.1 (21.4 kJ/mol) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The N-alkylation of indazoles often leads to a mixture of N1 and N2 substituted products. beilstein-journals.orgresearchgate.net The regioselectivity of these reactions is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govd-nb.info

For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, treatment with isopropyl iodide and sodium hydride in DMF resulted in a mixture of N1 and N2 products. beilstein-journals.org However, high N1-selectivity can be achieved with electron-deficient indazoles using NaH in THF. beilstein-journals.org This is thought to occur through coordination of the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent with the sodium cation. beilstein-journals.orgresearchgate.net Conversely, employing C-7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me can lead to excellent N-2 regioselectivity. d-nb.info The steric bulk of substituents at the C3 position can also favor the formation of the N1 regioisomer. nih.gov

The choice of base and solvent is also critical. For example, the combination of Cs2CO3 in DMF is commonly used for indazole N-alkylation. nih.gov The use of NaH in THF has been shown to be a promising system for N-1 selective alkylation. d-nb.inforesearchgate.net Solvent-dependent regioselectivity has been observed when using NaHMDS in either THF or DMSO. d-nb.info

Table 2: Regioselectivity in the N-Alkylation of Substituted Indazoles

| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | 38% : 46% | beilstein-journals.org |

| 5-cyano-1H-indazole | Alkyl chloride | K2CO3 / (Bmim)BF4 | 88% : 12% | researchgate.net |

| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | >99% N1 | nih.gov |

This table is interactive. Click on the headers to sort the data.

1H- and 2H-Tautomeric Forms and Their Relative Stability

Mechanistic Investigations of Key Transformations

The reactivity of 5-Bromo-3-nitro-1H-indazole is characterized by the interplay of the electron-withdrawing effects of the nitro and bromo substituents and the inherent nucleophilicity of the indazole ring system. Understanding the mechanisms of its key reactions is crucial for predicting its behavior and designing synthetic pathways to novel derivatives.

Study of Addition Mechanisms (e.g., Reaction with Formaldehyde)

The addition of N-unsubstituted azoles to formaldehyde (B43269) is a characteristic reaction that yields azolylmethanols, which are important intermediates for further functionalization. Mechanistic studies on the reaction of nitro-substituted indazoles with formaldehyde in acidic media provide significant insight into the behavior of 5-Bromo-3-nitro-1H-indazole.

Research on a series of C-nitro-1H-indazoles, including 5-nitro-1H-indazole, has shown that they react with formaldehyde in aqueous hydrochloric acid to afford the corresponding (1H-indazol-1-yl)methanol derivatives. nih.govacs.org The reaction proceeds via the addition of the indazole to formaldehyde, with the substitution occurring preferentially at the N1 position. This regioselectivity is a key feature of the reaction. Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level indicate that the N1-substituted isomer is thermodynamically more stable than the N2-substituted isomer. nih.gov For instance, in the case of the parent indazole, the 1-substituted isomer is calculated to be 20 kJ·mol⁻¹ more stable than the 2-substituted one. nih.gov

The proposed mechanism for this transformation in an acidic medium involves the following steps:

Protonation of Formaldehyde: In the acidic solution, formaldehyde is protonated to form the highly electrophilic hydroxymethyl cation, [CH₂OH]⁺.

Nucleophilic Attack: The neutral indazole molecule acts as the nucleophile. Despite the presence of strong acid, the concentration of the neutral, more nucleophilic indazole is sufficient to react. The reaction does not proceed through the protonated indazolium cation, which is much less nucleophilic. researchgate.net

Formation of the N1-adduct: The nucleophilic attack occurs at the N1 position of the indazole ring, leading to the formation of the more stable 1-hydroxymethyl-1H-indazolium cation.

Deprotonation: The final step is the deprotonation of this intermediate to yield the neutral (1H-indazol-1-yl)methanol product.

The presence of electron-withdrawing groups, such as the nitro group, influences the reactivity. While 4-nitro, 5-nitro, and 6-nitro-1H-indazoles undergo this reaction, 7-nitro-1H-indazole does not, suggesting that steric or electronic effects from a substituent at the 7-position can inhibit the reaction. nih.govresearchgate.net For 5-Bromo-3-nitro-1H-indazole, the strong electron-withdrawing nature of both the 3-nitro and 5-bromo groups would decrease the nucleophilicity of the indazole ring. However, based on the reactivity of other nitro-indazoles, the reaction is still expected to proceed, yielding the (5-Bromo-3-nitro-1H-indazol-1-yl)methanol, as the N1 position remains relatively accessible.

The addition of azoles to carbonyl compounds is a reversible process. researchgate.net Electron-withdrawing nitro substituents increase the leaving group character of the indazole, which can increase the rate of the reverse reaction (hydrolysis). acs.org Solid samples of (nitro-1H-indazol-1-yl)methanols have been observed to undergo slow decomposition back to the starting indazole over long periods. acs.org

| Indazole Reactant | Reaction Conditions | Primary Product | Mechanistic Insight Source |

|---|---|---|---|

| 5-Nitro-1H-indazole | Formaldehyde, aq. HCl | (5-Nitro-1H-indazol-1-yl)methanol | nih.govacs.org |

| Indazole (parent) | Formaldehyde, aq. HCl | (1H-Indazol-1-yl)methanol | nih.gov |

| 4-Nitro-1H-indazole | Formaldehyde, aq. HCl | (4-Nitro-1H-indazol-1-yl)methanol | nih.gov |

| 6-Nitro-1H-indazole | Formaldehyde, aq. HCl | (6-Nitro-1H-indazol-1-yl)methanol | nih.gov |

| 7-Nitro-1H-indazole | Formaldehyde, aq. HCl | No reaction | nih.govresearchgate.net |

Formation of Reactive Intermediates

The formation of reactive intermediates is central to the diverse reactivity of the indazole scaffold. In the case of 5-Bromo-3-nitro-1H-indazole, the primary reactive intermediates are anions formed upon deprotonation, which are key in alkylation and acylation reactions.

Indazolide Anions in N-Alkylation Reactions:

Direct N-alkylation of 1H-indazoles typically yields a mixture of N1 and N2-substituted products, as the indazolide anion intermediate possesses two nucleophilic nitrogen atoms. beilstein-journals.orgd-nb.info The regioselectivity of these reactions is highly dependent on the reaction conditions (base, solvent, electrophile) and the substitution pattern on the indazole ring. nih.gov

Studies on the alkylation of substituted indazoles have provided mechanistic insights applicable to 5-Bromo-3-nitro-1H-indazole. For a 3-nitro substituted indazole, alkylation using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) showed marked N1 regioselectivity (ratio of N1:N2 = 83:1). d-nb.info This strong preference is attributed to a combination of steric and electronic factors. The bulky nitro group at the C3 position sterically hinders the approach of the electrophile to the adjacent N2 position. Electronically, while the N2 atom is generally considered the kinetic site of protonation/alkylation, the thermodynamic stability of the N1-alkylated product often drives the reaction outcome. d-nb.infonih.gov

In contrast, using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) for the same 3-nitro indazole resulted in lower N1 selectivity (N1:N2 = 6.4:1). d-nb.info This highlights the role of the counter-ion and solvent in modulating the reactivity of the intermediate indazolide anion. DFT calculations on related systems suggest that the presence of cesium can lead to a chelation mechanism that favors N1 substitution, while other non-covalent interactions can influence the formation of the N2 product. beilstein-journals.orgresearchgate.net For 5-Bromo-3-nitro-1H-indazole, the combination of the 3-nitro and 5-bromo groups would create a highly electron-deficient system, making the N-H proton more acidic and facilitating the formation of the indazolide anion intermediate. The steric hindrance from the 3-nitro group would strongly favor the formation of N1-alkylated products.

Other Reactive Intermediates:

Besides indazolide anions, other reactive intermediates can be formed. For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles can proceed through the formation of an intermediate arylhydrazone. mdpi.comresearchgate.net This involves the reaction of a substituted 2-fluoro-5-nitrobenzaldehyde (B1301997) with an arylhydrazine, followed by base-mediated cyclization via nucleophilic aromatic substitution (SₙAr), where the hydrazone anion acts as the key reactive intermediate. mdpi.com

| Indazole Substrate | Reaction Type | Conditions | Key Intermediate | Observed Outcome/Regioselectivity | Source |

|---|---|---|---|---|---|

| 3-Nitro-1H-indazole | N-Alkylation | NaH, THF | Indazolide anion | Marked N1 selectivity (83:1) | d-nb.info |

| 3-Nitro-1H-indazole | N-Alkylation | Cs₂CO₃, DMF | Indazolide anion | Reduced N1 selectivity (6.4:1) | d-nb.info |

| 2-Fluoro-5-nitrobenzaldehyde | Indazole Synthesis | Arylhydrazine, K₂CO₃, DMF | Arylhydrazone anion | Formation of 1-Aryl-5-nitro-1H-indazole | mdpi.com |

| 5-Bromoindole (B119039) | Nitrosation/Rearrangement | NaNO₂, HCl, DMF/H₂O | Nitroso-indolenine | Formation of 5-Bromo-1H-indazole-3-carboxaldehyde | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Bromo-3-nitro-1H-indazole in solution and the solid state. nih.govacs.org It provides granular information about the chemical environment of magnetically active nuclei.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy of 5-Bromo-3-nitro-1H-indazole in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveals characteristic signals for the aromatic protons and the N-H proton. rsc.org A notable feature is the broad singlet observed at approximately 14.65 ppm, corresponding to the acidic N-H proton of the indazole ring. rsc.org The aromatic protons appear as distinct multiplets in the downfield region, with a doublet of doublets at 8.28 ppm, another at 7.78 ppm, and a third at 7.71 ppm. rsc.org These chemical shifts and their coupling patterns are crucial for confirming the substitution pattern on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR spectroscopy provides further structural confirmation by identifying the chemical shifts of all carbon atoms in the molecule. rsc.org In DMSO-d₆, the signals for 5-Bromo-3-nitro-1H-indazole appear at approximately 140.3, 131.1, 122.2, 118.2, 116.8, and 114.3 ppm. rsc.org The specific chemical shifts are influenced by the electron-withdrawing effects of the nitro and bromo substituents.

Nitrogen-15 (¹⁵N) NMR, although less common, offers direct insight into the electronic structure of the nitrogen-containing pyrazole (B372694) ring. nih.govacs.org Theoretical calculations, such as those using Gauge-Invariant Atomic Orbitals (GIAO), can complement experimental data to assign nitrogen chemical shifts and understand the tautomeric preferences of the indazole system. nih.govacs.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-3-nitro-1H-indazole in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H (N-H) | 14.65 | s | rsc.org |

| ¹H (Ar-H) | 8.28 | dd | rsc.org |

| ¹H (Ar-H) | 7.78 | dd | rsc.org |

| ¹H (Ar-H) | 7.71 | dd | rsc.org |

| ¹³C | 140.3 | - | rsc.org |

| ¹³C | 131.1 | - | rsc.org |

| ¹³C | 122.2 | - | rsc.org |

| ¹³C | 118.2 | - | rsc.org |

| ¹³C | 116.8 | - | rsc.org |

| ¹³C | 114.3 | - | rsc.org |

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC) for Regioisomeric Assignment

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of regioisomers, a common challenge in the synthesis of substituted indazoles. researchgate.netdergipark.org.tr Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

NOESY experiments establish through-space correlations between protons, which is critical for differentiating between N1 and N2 alkylated or substituted isomers. researchgate.netsemanticscholar.orgresearchgate.net For instance, a correlation between the protons of an N-alkyl group and the H-7 proton of the indazole core would confirm N1 substitution. researchgate.net

Solution and Solid-State NMR Applications

Both solution and solid-state NMR have been employed to study indazole derivatives. nih.govacs.org Solution NMR, as detailed above, provides high-resolution data for structural elucidation in a dissolved state. acs.org Solid-state NMR (ssNMR), specifically Cross-Polarization Magic Angle Spinning (CPMAS), is valuable for analyzing the compound in its crystalline form. researchgate.net It can provide information about the molecular structure and packing in the solid state, which may differ from the solution state due to intermolecular interactions. nih.govresearchgate.net Comparing solution and solid-state NMR data can reveal insights into the compound's conformational dynamics and tautomeric equilibria. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For related substituted indazoles, crystallographic data has confirmed the planarity of the fused pyrazole and benzene rings. iucr.org The analysis also reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.netiucr.org For example, in the crystal structure of a similar compound, 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone, molecules form inversion dimers through Br⋯O interactions. researchgate.net Such detailed structural information is vital for understanding the compound's physical properties and can be crucial in resolving ambiguities that may arise from spectroscopic data alone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical tool for determining the molecular weight of 5-Bromo-3-nitro-1H-indazole and for studying its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can provide a highly accurate mass measurement. rsc.org For 5-Bromo-3-nitro-1H-indazole, the calculated mass for the protonated molecule [M+H]⁺ is 241.9560 (for C₇H₅BrN₃O₂), which shows excellent agreement with experimentally found values. rsc.org This confirms the elemental composition of the molecule. The characteristic isotopic pattern resulting from the presence of a bromine atom (⁷⁹Br and ⁸¹Br) further aids in the identification of the compound. vulcanchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in 5-Bromo-3-nitro-1H-indazole by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. rsc.org The IR spectrum of 5-Bromo-3-nitro-1H-indazole displays several characteristic absorption bands. rsc.org

Key vibrational frequencies include:

N-H stretch: A band around 3233 cm⁻¹, characteristic of the N-H bond in the indazole ring. rsc.org

Aromatic C-H stretch: Signals typically appear above 3000 cm⁻¹. acgpubs.org

Nitro (NO₂) group stretches: Strong asymmetric and symmetric stretching bands are observed around 1532 cm⁻¹ and 1386 cm⁻¹, respectively. rsc.org

C=C and C=N stretches: Bands in the 1600-1400 cm⁻¹ region, including peaks at 1584 cm⁻¹ and 1490 cm⁻¹, correspond to the vibrations of the aromatic and pyrazole rings. rsc.org

C-Br stretch: The carbon-bromine bond typically shows a stretching vibration in the lower frequency region of the spectrum.

Interactive Data Table: Key IR Absorption Bands for 5-Bromo-3-nitro-1H-indazole

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H | 3233 | rsc.org |

| C=C/C=N | 1584 | rsc.org |

| NO₂ (asymmetric) | 1532 | rsc.org |

| C=C/C=N | 1490 | rsc.org |

| NO₂ (symmetric) | 1386 | rsc.org |

| C-N | 1289 | rsc.org |

Computational Chemistry in Aid of Structural Assignments

Correlation of Theoretical Calculations with Experimental Spectroscopic Data

In the structural elucidation of complex heterocyclic molecules like 5-Bromo-3-nitro-1H-indazole, the integration of computational chemistry with experimental spectroscopic data provides a powerful and indispensable tool for unambiguous assignments. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard procedure for predicting molecular geometries and spectroscopic properties with high accuracy. nih.govacs.orgraco.cat This synergy is crucial for confirming the regiochemistry of substituents, understanding electronic structures, and assigning spectral signals that might be ambiguous through experimental data alone.

The primary methodology involves optimizing the molecular geometry of the target compound at a specific level of theory, followed by the calculation of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared vibrational frequencies. raco.catresearchgate.net A widely employed and well-validated method for such calculations is the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p). nih.govacs.orgresearchgate.net For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is the standard approach, providing theoretical absolute shieldings that can be converted into chemical shifts for direct comparison with experimental spectra. nih.govacs.org

While a dedicated study correlating the theoretical and experimental spectra for 5-Bromo-3-nitro-1H-indazole is not prominently available in published literature, extensive research on closely related nitro-indazole derivatives demonstrates the robustness of this approach. For instance, a detailed investigation into the reaction of various C-nitro-1H-indazoles (including 5-nitro-1H-indazole) utilized GIAO/B3LYP/6-311++G(d,p) calculations to provide a sound basis for the experimental observations and confirm the assignment of NMR spectra. nih.govacs.org In such studies, a logical workflow is followed:

Determination of stable structures through methods like X-ray crystallography where possible. acs.org

Execution of GIAO/DFT calculations to predict NMR parameters. acs.org

Comparison of the calculated chemical shifts with the experimentally recorded solution NMR spectra to validate the structural assignments. acs.org

This correlative analysis is particularly vital for indazoles due to the potential for tautomerism and isomerism, where subtle differences in experimental spectra can be confidently resolved by theoretical data. The calculated values for chemical shifts of the aromatic indazole ring protons and carbons are shown to be highly dependent on the position of the nitro group, underscoring the sensitivity and utility of the computational method. nih.gov

The table below, adapted from studies on nitro-indazole derivatives, illustrates the typical correlation achieved between calculated and experimental NMR data, providing a framework for how 5-Bromo-3-nitro-1H-indazole would be analyzed. nih.gov

Table 1: Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (δ, ppm) for 5-Nitro-1H-indazole

| Atom | Experimental 1H (DMSO-d6) | Calculated 1H (GIAO/B3LYP) | Experimental 13C (DMSO-d6) | Calculated 13C (GIAO/B3LYP) | |

|---|---|---|---|---|---|

| H3 | 8.41 | 8.35 | C3 | 137.2 | 136.1 |

| H4 | 8.84 | 8.96 | C4 | 122.5 | 120.4 |

| H6 | 8.19 | 8.13 | C5 | 142.0 | 142.3 |

| H7 | 7.74 | 7.81 | C6 | 119.3 | 118.0 |

| NH | 13.7 | - | C7 | 111.5 | 112.5 |

| - | - | - | C3a | 142.3 | 143.0 |

| - | - | - | C7a | 121.3 | 121.3 |

For 5-Bromo-3-nitro-1H-indazole, this computational approach would be even more critical. The presence of the electron-withdrawing nitro group and the halogen bromine atom significantly influences the electronic environment of the indazole ring system. iucr.orgnih.gov DFT calculations would not only help in the precise assignment of the 1H and 13C NMR signals but also in understanding the through-space and through-bond effects of the substituents on the chemical shifts of the remaining aromatic protons (H4, H6, and H7). Furthermore, theoretical calculations can predict dihedral angles and other molecular parameters which are in good agreement with experimental X-ray diffraction data for similar bromo-nitro-indazoles, thereby providing a complete and validated three-dimensional structural picture. researchgate.net

Conclusion

5-Bromo-3-nitro-1H-indazole is a strategically important molecule in heterocyclic chemistry. Its synthesis is well-established, and its physicochemical properties are documented. The presence of both a bromo and a nitro group on the indazole scaffold provides two distinct points for chemical modification, making it a highly versatile intermediate in organic synthesis. While detailed research focused solely on this compound is not abundant, its utility as a precursor for more complex molecules is evident from the synthesis of its derivatives. The continued exploration of the reactivity of 5-Bromo-3-nitro-1H-indazole holds promise for the development of novel synthetic methodologies and the creation of new chemical entities with potential applications in various fields of chemical science.

Computational Chemistry and Theoretical Chemical Analysis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 5-Bromo-3-nitro-1H-indazole at a molecular level. These methods allow for the detailed examination of its electronic structure and potential for chemical reactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter; a smaller gap suggests higher reactivity and lower stability. nih.govdergipark.org.tr

For substituted indazoles, DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net In a related compound, 3-bromo-1H-indazole-5-carbaldehyde, the HOMO was found to be localized on the aldehyde group, while the LUMO resided on the brominated indazole ring, indicating sites for nucleophilic and electrophilic attacks, respectively. smolecule.com The HOMO-LUMO gap is also used to predict the electronic properties and potential reactivity of the compound.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

| Parameter | Value (eV) |

|---|---|

| E_HOMO | Data not available |

| E_LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: Specific HOMO-LUMO energy values for 5-Bromo-3-nitro-1H-indazole require dedicated computational studies.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors, based on conceptual DFT, include chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), electrophilicity (ω), and nucleophilicity (ε). dergipark.org.tr

Chemical Hardness (η) and Softness (σ) : Hardness is a measure of resistance to change in electron distribution. A lower hardness (or higher softness) indicates greater reactivity. dergipark.org.tr

Electronegativity (χ) : This describes the power of an atom or group to attract electrons.

Electrophilicity (ω) : This index measures the propensity of a species to accept electrons.

Nucleophilicity (ε) : This measures the electron-donating capability of a molecule.

These parameters are crucial for predicting how 5-Bromo-3-nitro-1H-indazole will interact with other molecules and for understanding its reaction mechanisms. dergipark.org.tr

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Global Softness (σ) | σ = 1 / η | Measure of reactivity |

| Electronegativity (χ) | χ = -μ | Electron attracting power |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons |

| Nucleophilicity Index (ε) | ε = -η | Propensity to donate electrons |

Note: The values for these descriptors are derived from HOMO and LUMO energies and would need to be calculated specifically for 5-Bromo-3-nitro-1H-indazole.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green areas denote neutral potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. researchgate.net The stabilization energy (E²) associated with these interactions indicates the strength of hyperconjugative or charge transfer effects. asianresassoc.org

For instance, in a related indazole derivative, a strong stabilization energy was found for the interaction between the lone pair of a nitrogen atom and an antibonding orbital of a carbon-carbon bond in the ring, indicating significant electron delocalization. researchgate.netasianresassoc.org NBO analysis can also be used to determine the charges on individual atoms, providing a more refined view of the charge distribution than Mulliken population analysis. researchgate.net This information is critical for understanding intermolecular interactions and the stability of the molecule. dntb.gov.ua

Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG)) for Reactivity Mapping

Topological analyses of the electron density provide further insights into the chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : These functions are used to identify regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. researchgate.netmdpi.com They provide a visual representation of the electron pair distribution, helping to map out the reactive regions of the molecule. mdpi.com

Reduced Density Gradient (RDG) : The RDG is a function of the electron density and its gradient. It is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. core.ac.uk An RDG scatterplot, often combined with a color-coded map of the sign of the second eigenvalue of the electron density Hessian, can distinguish between attractive and repulsive interactions. tandfonline.com These analyses are crucial for understanding the forces that govern the crystal packing and intermolecular recognition of 5-Bromo-3-nitro-1H-indazole. eurjchem.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For 5-Bromo-3-nitro-1H-indazole and its derivatives, MD simulations can provide crucial information regarding their conformational flexibility and stability, particularly when they act as ligands interacting with biological macromolecules.

While specific MD simulation studies on 5-Bromo-3-nitro-1H-indazole are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to structurally similar compounds. For instance, MD simulations have been effectively used to evaluate the stability of ligand-protein complexes involving other substituted indazoles. These studies demonstrate that the indazole scaffold can form stable and robust binding within the active sites of target proteins, a critical factor in drug design and discovery.

In a typical MD simulation study, the compound would be placed in a simulated biological environment, such as an aqueous solution or a lipid bilayer, often in complex with a target protein. The simulation tracks the movements and interactions of all atoms in the system over a set period, which can range from nanoseconds to microseconds.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein and ligand. Regions with high RMSF values are more flexible, while lower values indicate more stable regions.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. The persistence of key hydrogen bonds is often crucial for ligand binding and stability.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to its target, providing a quantitative measure of binding affinity.

For example, in studies of related nitro-indazole derivatives, MD simulations lasting for 100 nanoseconds have been used to confirm the stability of the ligand-protein complex, showing minimal structural deviations and persistent intermolecular interactions. chemscene.com These findings underscore the utility of MD simulations in validating docking poses and understanding the dynamic nature of ligand-receptor interactions. chemscene.com

Table 1: Representative Parameters from Molecular Dynamics Simulations of a Structurally Related Nitro-Indazole Derivative Complex

| Parameter | Description | Typical Findings |

| Simulation Time | Total duration of the molecular dynamics simulation. | 100 ns |

| RMSD of Protein | Root Mean Square Deviation of the protein backbone atoms. | Stable equilibrium after an initial fluctuation, typically within 1-3 Å. |

| RMSD of Ligand | Root Mean Square Deviation of the ligand atoms relative to the protein's binding site. | Generally stable, indicating consistent binding pose. |

| Key Interactions | Persistent hydrogen bonds or hydrophobic contacts. | Identification of specific amino acid residues crucial for binding. |

This table is illustrative and based on findings for structurally related nitro-indazole compounds. chemscene.comchemscene.com

Theoretical Predictions of Spectroscopic Properties (e.g., UV-Vis spectra by TD-DFT)

Time-dependent density functional theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including the prediction of ultraviolet-visible (UV-Vis) absorption spectra. faccts.de This theoretical approach can determine the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. researchgate.netrsc.org

For 5-Bromo-3-nitro-1H-indazole, a TD-DFT calculation would typically be preceded by a geometry optimization of the molecule's ground state using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p). acs.org Following optimization, the TD-DFT calculation is performed to obtain the energies of various electronic excited states.

A computational study on the analogous compound 5-bromo-3-nitropyridine-2-carbonitrile using TD-DFT with the B3LYP functional and the IEFPCM solvation model (with chloroform (B151607) as the solvent) provides a template for how such an analysis would be conducted. researchgate.net The results of these calculations are typically presented as a table of the lowest-energy electronic transitions, their corresponding wavelengths (λ), and their oscillator strengths (f), which are related to the intensity of the absorption. researchgate.net

Key aspects of TD-DFT analysis for 5-Bromo-3-nitro-1H-indazole would include:

Calculation of Excitation Energies: Determining the energy difference between the ground state and various excited states.

Prediction of Absorption Maxima (λmax): The calculated excitation energies are converted to wavelengths to predict the positions of the main absorption bands in the UV-Vis spectrum.

Assignment of Electronic Transitions: Analysis of the molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π*) provides insight into the nature of the absorption bands. faccts.de The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often central to the most significant electronic transitions.

Table 2: Predicted UV-Vis Spectral Data for a Structurally Similar Compound (5-bromo-3-nitropyridine-2-carbonitrile) by TD-DFT/B3LYP

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

| 353.12 | 0.1532 | HOMO -> LUMO | π → π |

| 306.45 | 0.0031 | HOMO-1 -> LUMO | π → π |

| 288.58 | 0.1132 | HOMO-2 -> LUMO | π → π* |

Data adapted from a study on 5-bromo-3-nitropyridine-2-carbonitrile, which serves as a model for the expected electronic transitions in 5-Bromo-3-nitro-1H-indazole. researchgate.net

These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule. The presence of the nitro and bromo substituents is expected to significantly influence the electronic distribution and, consequently, the spectral properties of the indazole core.

Biological Activity and Mechanistic Insights at a Molecular Level

In Vitro Studies on Biological Targets and Pathways

In vitro research provides foundational knowledge about a compound's biological effects. For 5-Bromo-3-nitro-1H-indazole and its derivatives, these studies have spanned a variety of targets, including protein kinases, cancer cell lines, microbes, and protozoa.

Kinase Inhibition Profiles

The indazole nucleus is a well-established scaffold for the design of protein kinase inhibitors, as it can effectively bind to the ATP pocket of these enzymes. While direct inhibitory data for 5-Bromo-3-nitro-1H-indazole against a broad panel of kinases is not extensively detailed in the available literature, studies on closely related analogs provide significant insights.

Derivatives of 1H-indazole have demonstrated inhibitory activity against several key kinases involved in cancer and inflammation:

Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole derivatives have been identified as inhibitors of FGFR1-3, with IC₅₀ values ranging from 0.8 to 90 μM. nih.gov Specifically, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative showed potent FGFR1 inhibition with an IC₅₀ of 69.1 nM. nih.gov

Bcr-Abl Kinase: 1H-indazol-3-amine derivatives have been evaluated as potent inhibitors of both wild-type Bcr-Abl and its clinically relevant T315I mutant, which confers resistance to imatinib. nih.gov One promising inhibitor showed IC₅₀ values of 0.014 µM and 0.45 µM against Bcr-AblWT and Bcr-AblT315I, respectively. nih.gov

VEGFR-2: A diaryl thiourea (B124793) derivative incorporating a 1H-indazole-3-amine moiety was identified as a potential multi-target inhibitor of kinases including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis. researchgate.net

MAPK Pathway: Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) pathway, is another target for indazole derivatives. A series of 1H-indazole compounds were developed as ASK1 inhibitors, which could suppress the ASK1-p38/JNK signaling pathway. nih.gov

The indazole core's ability to act as a hinge-binding group is critical to its function as a kinase inhibitor. The specific substitutions, such as the bromo and nitro groups in 5-Bromo-3-nitro-1H-indazole, would be expected to modulate the binding affinity and selectivity for different kinases. For instance, the bromine atom can form halogen bonds or engage in hydrophobic interactions within the ATP binding site, potentially enhancing potency.

Antiproliferative Effects in Cancer Cell Lines

The potential of indazole derivatives as anticancer agents has been demonstrated across various human cancer cell lines. The antiproliferative activity is often linked to their kinase inhibition profiles or other mechanisms that induce cell cycle arrest and apoptosis.

Studies on related nitro-indazole compounds have shown activity against the following cell lines:

A549 (Human Lung Carcinoma): Derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide have been evaluated for their anticancer effects, with some compounds showing notable activity against the A549 cell line. researchgate.net Other indazole-based compounds have also been tested on A549 cells, with some exhibiting IC₅₀ values as low as 1.09 µM. nih.govnih.govresearchgate.netgrafiati.com

MCF7 (Human Breast Adenocarcinoma): The MCF7 cell line is another common model for testing anticancer agents. Indazole derivatives, including those with a 5-nitro group, have shown inhibitory effects. researchgate.netnih.govgrafiati.comsemanticscholar.org One study found that a sulfanylpyrimidine derivative was as effective as the standard drug 5-fluorouracil (B62378) against MCF-7 cells. grafiati.com

Myeloma/Leukemia Cell Lines: Indazole derivatives have shown significant promise against hematological malignancies. A 1H-indazol-3-amine derivative demonstrated a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. nih.gov This activity is often linked to the inhibition of the Bcr-Abl kinase. nih.govnih.gov

| Cell Line | Cancer Type | Related Indazole Derivative Class | Observed Activity (IC₅₀) | Citation |

| A549 | Lung Carcinoma | Pyrimidine-fused benzo[f]chromene | 1.09 ± 0.04 µM (for compound 13a) | grafiati.com |

| MCF7 | Breast Adenocarcinoma | Imidazole-containing aromatic amides | K562 cells inhibited at lower concentrations | nih.gov |

| K562 | Chronic Myeloid Leukemia | 1H-indazole-3-amine derivative | 5.15 µM (for compound 6o) | nih.gov |

This table presents data for derivatives of the indazole scaffold to illustrate its general antiproliferative potential.

Antimicrobial and Antifungal Activity

The 5-nitro-indazole scaffold is a key feature in compounds exhibiting antimicrobial and antifungal properties. The electron-withdrawing nature of both the nitro group and the bromine atom in 5-Bromo-3-nitro-1H-indazole likely contributes to this activity.

Antibacterial Activity: Derivatives of 5-nitro-1H-indazole have demonstrated high activity against Gram-positive bacteria such as Lactobacillus and Staphylococcus aureus, and good activity against Gram-negative bacteria like E. coli and Pseudomonas fluorescens. acgpubs.org

Antifungal Activity: Several studies have highlighted the antifungal potential of nitro-indazole derivatives. They have shown good activity against fungal strains such as Aspergillus niger and Penicillium chrysogenum. acgpubs.org Another study found that indazole derivatives containing electron-withdrawing groups like chloro, bromo, or nitro were potent against Mucor and Microsporum gypseum. tandfonline.com Compounds with a 5-nitro indazole core have also shown MIC values of 50 µg/mL against Aspergillus niger and Candida albicans. grafiati.com

| Organism | Type | Related Indazole Derivative | Activity | Citation |

| Staphylococcus aureus | Gram-positive Bacteria | 5-nitro-1H-indazole sulfonamide | High activity | acgpubs.org |

| E. coli | Gram-negative Bacteria | 5-nitro-1H-indazole carbamate | Good activity | acgpubs.org |

| Aspergillus niger | Fungus | 5-nitro-1H-indazole carbamate | Significant activity | acgpubs.org |

| Candida albicans | Fungus | 5-nitro indazole acetamide | MIC = 50 µg/mL | grafiati.com |

| Mucor sp. | Fungus | Indazole with bromo/nitro group | Potent activity | tandfonline.com |

This table summarizes the antimicrobial and antifungal activities of various indazole derivatives.

Antiprotozoal Activity

Indazole derivatives, particularly those with a 5-nitro substitution, have been identified as promising antiprotozoal agents. researchgate.netresearchgate.netscielo.br This activity is especially relevant for diseases like leishmaniasis and Chagas disease, where current treatments have significant limitations.

Activity against Leishmania species: Studies have shown that 3-alkoxy-1-benzyl-5-nitroindazole derivatives possess in vitro activity against the promastigote stages of Leishmania amazonensis, L. infantum, and L. mexicana, with efficacy comparable to Amphotericin B. researchgate.net Molecular docking studies of related 3-chloro-6-nitro-1H-indazole derivatives identified Leishmania trypanothione (B104310) reductase as a potential target. researchgate.net

Activity against Trypanosoma cruzi: The 5-nitroindazole (B105863) scaffold is also being investigated for activity against T. cruzi, the parasite responsible for Chagas disease. The presence of the nitro group at the 5-position is thought to be crucial for its trypanocidal activity. grafiati.comnih.gov

The mechanism often involves the bioreduction of the nitro group within the parasite, leading to the generation of reactive oxygen species (ROS) and inducing fatal oxidative stress. grafiati.com

Enzyme and Receptor Binding Studies

Molecular docking and binding studies are crucial for elucidating how 5-Bromo-3-nitro-1H-indazole and its analogs interact with their biological targets. The indazole core is a versatile scaffold that can be tailored to fit into various binding pockets.

Enzyme Binding:

Kinases: As previously mentioned, the indazole core is a known ATP-competitive inhibitor, binding to the hinge region of many kinases.

Trypanothione Reductase: Molecular docking studies have shown that nitro-indazole derivatives can bind stably within the active site of Leishmania trypanothione reductase, interacting through a network of hydrophobic and hydrophilic bonds. researchgate.net

Cyclooxygenase-2 (COX-2): In silico studies of 6-bromo-1H-indazole derivatives revealed significant binding to the COX-2 enzyme, a key target for anti-inflammatory drugs. The bromo-indazole core formed hydrogen bonds and π-alkyl interactions with key residues like Arg120, Tyr355, and Ala527. innovareacademics.in

Receptor Binding: Information on the binding of 5-Bromo-3-nitro-1H-indazole to specific receptors is limited. However, studies on related structures indicate that substitutions on the indazole ring are critical for receptor affinity. For example, halogenation at the 5-position of indazole cores has been shown to be detrimental to binding at the human cannabinoid receptor 1 (hCB1).

Mechanisms of Biological Action

The diverse biological activities of 5-Bromo-3-nitro-1H-indazole and its derivatives stem from multiple mechanisms of action at the molecular level.

A primary mechanism, particularly for its antiprotozoal activity, is the induction of oxidative stress . The 5-nitro group is believed to undergo enzymatic reduction within the target parasite, generating reactive nitrogen species and free radicals. grafiati.com This surge in reactive oxygen species (ROS) overwhelms the parasite's antioxidant defenses, leading to damage of essential biomolecules and ultimately causing apoptosis-like cell death. grafiati.com

In the context of anticancer activity, the primary mechanism is often the inhibition of protein kinases . By competing with ATP for the binding site on kinases like FGFR, Bcr-Abl, and those in the MAPK pathway, indazole derivatives can block downstream signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis. nih.govresearchgate.netnih.gov Some derivatives may also induce apoptosis by modulating key proteins in cell cycle regulation, such as the p53/MDM2 pathway. nih.gov

The antimicrobial mechanism may also involve enzyme inhibition. While not fully elucidated for this specific compound, related molecules like 3-bromo-7-nitro-1H-indazole are known inhibitors of nitric oxide synthase, demonstrating the scaffold's potential to interfere with crucial enzymatic processes. drugbank.com The general mechanism for some antimicrobial agents involves the oxidation of thiol groups in microbial enzymes, leading to their inactivation.

Role of the Nitro Group in Reactive Intermediate Formation and Oxidative Stress Induction

The biological activity of many nitroheterocyclic compounds, including derivatives of 5-nitroindazole, is intrinsically linked to the chemical reactivity of the nitro group. This functional group is often essential for the compound's mechanism of action, particularly in antimicrobial and antiparasitic contexts. researchgate.net Research suggests that the nitro group on the indazole ring can serve as a substrate for enzymatic reduction, leading to the formation of highly reactive intermediates that induce cellular damage.

A prominent mechanism involves the activation of the nitro group by nitroreductases (NTRs), a class of enzymes found in various pathogens, including the parasite Trypanosoma cruzi, the causative agent of Chagas disease. grafiati.comnih.gov It is proposed that the 5-nitro group of the indazole structure is reduced by these enzymes in a one-electron process, forming a nitro-anion radical (NO₂⁻•). researchgate.net This reactive intermediate can enter a futile redox cycle with molecular oxygen, generating superoxide (B77818) radicals (O₂⁻•) and other reactive oxygen species (ROS). researchgate.netresearchgate.net The resulting accumulation of ROS leads to a state of oxidative stress within the parasite, causing widespread damage to essential macromolecules like DNA, proteins, and lipids, ultimately triggering apoptotic cell death. grafiati.comnih.gov

Studies on various 5-nitroindazole derivatives have confirmed that the presence of the nitro group is crucial for their trypanocidal activity and its ability to generate free radicals. researchgate.netgrafiati.com The mechanism is thought to be analogous to that of established nitroheterocyclic drugs, where bioreduction within the target organism leads to cytotoxic effects. researchgate.netresearchgate.net However, some electrochemical studies have also suggested that certain 5-nitroindazole derivatives may undergo bioreduction without the generation of ROS, indicating that alternative or additional mechanisms, possibly involving the formation of other reactive metabolites like hydroxylamines, could also contribute to their biological effects. researchgate.netresearchgate.net

Table 1: Proposed Mechanism of Nitro Group Activation and Oxidative Stress

| Step | Description | Key Molecules/Intermediates | Consequence |

| 1. Enzymatic Reduction | The nitro group (NO₂) of the indazole compound is reduced by a nitroreductase (NTR) enzyme within the target cell (e.g., a parasite). grafiati.comnih.gov | 5-Nitroindazole derivative, NTR | Formation of a reactive intermediate. |

| 2. Intermediate Formation | A one-electron transfer results in the formation of a highly reactive nitro-anion radical. researchgate.net | Nitro-anion radical (NO₂⁻•) | The radical is unstable and seeks to react further. |

| 3. Redox Cycling & ROS Generation | The nitro-anion radical reacts with molecular oxygen (O₂) in a futile cycle, regenerating the parent nitro compound and producing superoxide radicals. researchgate.netresearchgate.net | O₂, Superoxide radical (O₂⁻•) | Induction of oxidative stress. |

| 4. Cellular Damage | The accumulation of ROS overwhelms the cell's antioxidant defenses, leading to damage of critical biomolecules. grafiati.comresearchgate.net | ROS, DNA, proteins, lipids | Apoptosis and cell death. grafiati.comnih.gov |

Interaction with Specific Molecular Targets and Modulation of Cellular Pathways

Beyond inducing generalized oxidative stress, the indazole scaffold is recognized for its ability to interact with specific protein targets, most notably protein kinases. ucsf.edugoogle.com Kinases are crucial enzymes that regulate a vast number of cellular pathways, including cell growth, proliferation, and survival; their dysregulation is a hallmark of diseases like cancer. ucsf.edugoogle.comfrontiersin.org

While direct studies on 5-Bromo-3-nitro-1H-indazole are limited, research on the closely related isomer, 5-Bromo-6-nitro-1H-indazole , provides significant insight into the potential molecular targets. This compound has been identified as a potent inhibitor of several protein kinases, including Casein Kinase II (CKII), cAMP-dependent protein kinase A (PKA), and Mitogen-activated protein kinase 1 (MAPK1). biosynth.com The mechanism of inhibition was found to be competitive with adenosine (B11128) triphosphate (ATP), meaning the compound binds to the highly conserved ATP-binding site on the kinase, preventing the enzyme from carrying out its phosphorylation function. frontiersin.orgbiosynth.comacs.org This inhibition occurs at micromolar concentrations and is reversible. biosynth.com Furthermore, the compound was shown to inhibit the phosphorylation of the protein casein by CKII, confirming its functional impact on kinase activity. biosynth.com

The broader class of 5-nitroindazole derivatives has also been investigated for therapeutic potential based on kinase inhibition. For instance, various indazole-sulfonamide compounds featuring the 5-nitro-1H-indazole core have been synthesized and studied for their potential as MAPK1 inhibitors for cancer treatment. grafiati.com This body of evidence suggests that the 5-bromo-3-nitro-1H-indazole structure likely functions as a scaffold for kinase inhibition, modulating critical cellular signaling pathways involved in cell proliferation and disease.

Table 2: Kinase Inhibition Profile of the Related Compound 5-Bromo-6-nitro-1H-indazole

| Target Kinase | Abbreviation | Type of Inhibition | Potency | Reference |

| Casein Kinase II | CKII | ATP-Competitive, Reversible | Micromolar (µM) | biosynth.com |

| cAMP-dependent Protein Kinase A | PKA | ATP-Competitive, Reversible | Micromolar (µM) | biosynth.com |

| Mitogen-activated Protein Kinase 1 | MAPK1 | ATP-Competitive, Reversible | Micromolar (µM) | biosynth.com |

Bioisosteric Relationships with Indoles and Hydrogen Bonding Interactions with Proteins